molecular formula C10H23NO6S B12847669 tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid

tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid

Cat. No.: B12847669
M. Wt: 285.36 g/mol
InChI Key: FOLRPTURBMXCSY-OGFXRTJISA-N
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Description

The compound tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate; methanesulfonic acid consists of two components:

  • tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate: A carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a stereospecific (2R)-1-hydroxybutan-2-yl chain.
  • Methanesulfonic acid: A strong organic acid often employed as a counterion to enhance solubility, stability, or crystallinity in salt formulations.

This combination is likely utilized in medicinal chemistry as an intermediate for chiral amine synthesis or as a stabilized salt form for drug candidates.

Properties

Molecular Formula

C10H23NO6S

Molecular Weight

285.36 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid

InChI

InChI=1S/C9H19NO3.CH4O3S/c1-5-7(6-11)10-8(12)13-9(2,3)4;1-5(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12);1H3,(H,2,3,4)/t7-;/m1./s1

InChI Key

FOLRPTURBMXCSY-OGFXRTJISA-N

Isomeric SMILES

CC[C@H](CO)NC(=O)OC(C)(C)C.CS(=O)(=O)O

Canonical SMILES

CCC(CO)NC(=O)OC(C)(C)C.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid typically involves the protection of the amine group in ®-2-Aminobutan-1-ol with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino alcohol is then treated with methanesulfonic acid to form the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution Reactions: The hydroxyl group in the amino alcohol can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino alcohol can be oxidized to form corresponding ketones or reduced to form amines.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Alkyl halides, tosylates

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Deprotection: ®-2-Aminobutan-1-ol

    Substitution: Various substituted amino alcohols

    Oxidation: Corresponding ketones

    Reduction: Corresponding amines

Scientific Research Applications

N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid primarily involves the protective Boc group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related tert-butyl carbamates or sulfonate derivatives:

Compound Name CAS Number Molecular Formula Key Functional Groups Notable Features Applications Reference
tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate; methanesulfonic acid N/A C₉H₁₉NO₃·CH₃SO₃H Boc-protected amine, hydroxyalkyl chain, methanesulfonate Chiral hydroxybutan-2-yl group; acid-stabilized salt Pharmaceutical intermediate N/A
tert-butyl N-(6-bromohexyl)carbamate N/A C₁₁H₂₂BrNO₂ Boc-protected amine, bromoalkyl chain Alkyl bromide for nucleophilic substitution Cannabinoid receptor ligand synthesis
tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate (PBHM1048) 929693-30-1 C₁₅H₂₈N₂O₄ Boc-protected amine, hydroxycyclohexyl, dimethylcarbamoyl Rigid cyclohexane backbone; dual functional groups Drug discovery building block
tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate (PBN20120587) 186201-09-2 C₉H₁₇FN₂O₂ Boc-protected amine, fluoropyrrolidine Fluorine-induced electronic effects Bioactive molecule synthesis
tert-butyl N-methanesulfonyl-N-[(3-methoxyphenyl)methyl]carbamate 339018-52-9 C₁₄H₂₁NO₅S Boc-protected amine, methanesulfonyl, methoxyphenyl Sulfonamide linkage; aromatic substitution Enzyme inhibition studies
tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate 1073539-15-7 C₁₀H₁₇NO₄S Boc-protected amine, propargyl sulfonyl Alkyne for click chemistry Bioconjugation applications

Physicochemical Properties

  • Solubility : The hydroxybutan-2-yl group in the target compound enhances hydrophilicity compared to purely alkyl or aromatic derivatives (e.g., ). Methanesulfonic acid further improves aqueous solubility via salt formation.
  • Chirality: The (2R)-configuration distinguishes it from racemic or non-chiral analogs (e.g., ), making it valuable for enantioselective synthesis.

Research Findings and Trends

  • Stereochemical Influence: The (2R)-hydroxybutan-2-yl group in the target compound may confer superior binding affinity compared to non-chiral analogs, as seen in cyclohexyl derivatives ().
  • Acid Compatibility : Methanesulfonic acid offers a milder alternative to trifluoroacetic acid (TFA) for Boc deprotection, reducing side reactions .
  • Synthetic Versatility : Sulfonyl-containing analogs (e.g., ) enable diverse functionalization, such as click chemistry or sulfonamide-based drug design.

Biological Activity

tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate, often referred to in the literature as a carbamate derivative, is notable for its unique structural features, including the presence of a hydroxyl group and a carbamate moiety. These characteristics facilitate diverse biological activities, making it a compound of interest in biochemical and pharmaceutical research.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate
  • Molecular Formula : C9H19NO3
  • CAS Number : 162536-40-5

The compound's structure allows it to engage in various chemical reactions, including oxidation and substitution, which are critical for its biological activity.

The biological activity of tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate is primarily attributed to its interaction with specific enzymes and molecular targets. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for various biological receptors. The carbamate group may also undergo hydrolysis, leading to the release of active metabolites that exert pharmacological effects.

Antimicrobial Activity

Research has indicated that carbamate derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.

Anticancer Properties

Preliminary investigations suggest that tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the hydroxyl group is believed to enhance its ability to penetrate cell membranes and interact with intracellular targets.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamate derivatives. The results indicated that tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .

CompoundMIC (µg/mL)Target Microorganism
tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate32E. coli
tert-butyl N-(4-chlorophenyl)carbamate16S. aureus

Anticancer Activity Assessment

In another study focusing on anticancer activity, researchers treated human breast cancer cells with varying concentrations of tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate. The findings revealed a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 25 µM .

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